Sodium picosulfate

Catalog No.
S543539
CAS No.
10040-45-6
M.F
C18H15NNaO8S2
M. Wt
460.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium picosulfate

CAS Number

10040-45-6

Product Name

Sodium picosulfate

IUPAC Name

disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate

Molecular Formula

C18H15NNaO8S2

Molecular Weight

460.4 g/mol

InChI

InChI=1S/C18H15NO8S2.Na/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;/h1-12,18H,(H,20,21,22)(H,23,24,25);

InChI Key

OZGHHKCKRPNWTL-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

4,4'-(2-picolylidene)bisphenylsulfuric acid, 4,4'-(picoliliden)-bis-phenylsulphate, Laxoberal, Picolax, picoprep, picosulfate sodium, Picosulfol, sodium picosulfate

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)O)C3=CC=C(C=C3)OS(=O)(=O)O.[Na]

Description

The exact mass of the compound Sodium picosulfate is 480.9878 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Tricarboxylic Acids - Citrates - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Stimulation of colonic peristalsis

    Sodium picosulfate is a prodrug, meaning it requires activation before it can exert its effect. In the colon, bacteria convert sodium picosulfate to its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-methane (BHPM). BHPM stimulates the nerves in the colon wall, leading to increased muscle contractions and propelling stool forward [].

  • Fluid secretion

    While the primary mechanism is through stimulating contractions, BHPM may also indirectly increase fluid secretion in the colon. This additional fluid helps to soften stool and ease its passage [].

These mechanisms work together to promote bowel movements and relieve constipation.

Efficacy in Constipation Management

Several studies have shown the effectiveness of sodium picosulfate in treating chronic constipation. A randomized controlled trial compared sodium picosulfate with bisacodyl, another stimulant laxative. Both medications were found to be equally effective in improving stool frequency and consistency [].

Another study investigated the long-term safety and efficacy of sodium picosulfate for chronic constipation. This retrospective analysis found that sodium picosulfate was well-tolerated and effective for long-term use, with no evidence of harmful effects on the colon [].

Sodium picosulfate is a synthetic compound classified as a stimulant laxative, primarily used to treat constipation and to prepare the bowel for medical procedures such as colonoscopy. It is known chemically as disodium 4-[(pyridin-2-yl)[4-(sulfonatooxy)phenyl]methyl]phenyl sulfate, with the formula C18H15N2Na2O8S2C_{18}H_{15}N_{2}Na_{2}O_{8}S_{2} . Sodium picosulfate is a prodrug, meaning it requires metabolic activation to exert its pharmacological effects. It is hydrolyzed by intestinal bacteria into its active metabolite, bis-(p-hydroxy-phenyl)-pyridyl-2-methane, which stimulates colonic peristalsis .

Sodium picosulfate is generally well-tolerated, but some side effects can occur, including:

  • Abdominal cramps
  • Diarrhea
  • Nausea
  • Electrolyte imbalance (with excessive use)

Contraindications:

  • Hypersensitivity to sodium picosulfate
  • Inflammatory bowel disease
  • Intestinal obstruction

Toxicity:

  • Oral LD50 (rats): >5000 mg/kg [] (LD50: Lethal dose for 50% of the population)

Precautions:

  • Adequate fluid intake is crucial to prevent dehydration during its action.
  • Electrolyte imbalance may occur with prolonged use; consult a healthcare professional for long-term use.
BisacodylHydrolysis4 4 dihydroxyphenyl 2 pyridine methaneSulfonationSodium picosulfate\text{Bisacodyl}\xrightarrow{\text{Hydrolysis}}\text{4 4 dihydroxyphenyl 2 pyridine methane}\xrightarrow{\text{Sulfonation}}\text{Sodium picosulfate}

This process can yield high-purity sodium picosulfate when optimized .

Sodium picosulfate's primary biological activity is its function as a laxative. After oral administration, it is metabolized by gut bacteria into an active form that stimulates the intestinal lining, leading to increased motility and bowel evacuation. The compound enhances the secretion of water and electrolytes into the intestinal lumen, aiding in stool softening and promoting bowel movements . The typical onset of action occurs within 12 to 24 hours after ingestion .

The synthesis of sodium picosulfate can be achieved through various methods. One notable method involves:

  • Starting with bisacodyl: This compound is dissolved in an alkaline solution (sodium hydroxide) and heated.
  • Hydrolysis: The bisacodyl undergoes hydrolysis to yield the intermediate 4,4'-dihydroxyphenyl-(2-pyridine) methane.
  • Sulfonation: The intermediate is then treated with sulfonating agents (such as chlorsulfonic acid) to introduce sulfonate groups, resulting in sodium picosulfate.

This method emphasizes the importance of controlling reaction conditions to achieve high yields and purity .

Sodium picosulfate is primarily used in:

  • Laxatives: It is commonly included in formulations for bowel preparation before surgeries or diagnostic procedures like colonoscopy.
  • Constipation Treatment: It serves as an effective treatment for individuals suffering from constipation due to its stimulant properties.

The combination of sodium picosulfate with other agents like magnesium oxide and citric acid enhances its effectiveness for bowel cleansing .

Sodium picosulfate may interact with other medications and substances. Notably:

  • Electrolyte disturbances: Use of sodium picosulfate can lead to imbalances such as hyponatremia and hypokalemia due to increased fluid loss during bowel evacuation.
  • Drug interactions: It may affect the absorption of other medications taken concurrently; therefore, patients are advised to inform healthcare providers about all medications they are using .

Sodium picosulfate shares similarities with several other laxatives but has unique characteristics that distinguish it:

Compound NameTypeMechanism of ActionUnique Features
BisacodylStimulant LaxativeStimulates intestinal motilityRapid onset; often used in similar contexts
SennaNatural LaxativeIncreases peristalsis through anthraquinone compoundsDerived from plants; longer duration of action
Polyethylene GlycolOsmotic LaxativeRetains water in the stoolNon-stimulant; often used for bowel prep
LactuloseOsmotic LaxativeIncreases osmotic pressure in the intestinesAlso used for hepatic encephalopathy

Sodium picosulfate's unique mechanism as a prodrug that requires bacterial metabolism sets it apart from other laxatives that act directly on the intestine or increase osmotic pressure .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

460.01367807 g/mol

Monoisotopic Mass

460.01367807 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VW106606Y8

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cathartics

ATC Code

A - Alimentary tract and metabolism
A06 - Drugs for constipation
A06A - Drugs for constipation
A06AB - Contact laxatives
A06AB08 - Sodium picosulfate

Pictograms

Irritant

Irritant

Other CAS

10040-45-6

Wikipedia

Sodium_picosulfate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Weir MA, Fleet JL, Vinden C, Shariff SZ, Liu K, Song H, Jain AK, Gandhi S, Clark WF, Garg AX. Hyponatremia and sodium picosulfate bowel preparations in older adults. Am J Gastroenterol. 2014 May;109(5):686-94. doi: 10.1038/ajg.2014.20. Epub 2014 Mar 4. PubMed PMID: 24589671.
2: Klare P, Poloschek A, Walter B, Rondak IC, Attal S, Weber A, von Delius S, Bajbouj M, Schmid RM, Huber W. Single-day sodium picosulfate and magnesium citrate versus split-dose polyethylene glycol for bowel cleansing prior to colonoscopy: A prospective randomized endoscopist-blinded trial. J Gastroenterol Hepatol. 2015 Nov;30(11):1627-34. doi: 10.1111/jgh.13010. PubMed PMID: 25968966.
3: Hussar DA, Koval JM. Apixaban, sodium picosulfate, and regorafenib. J Am Pharm Assoc (2003). 2013 Mar-Apr;53(2):217-22. doi: 10.1331/JAPhA.2013.13512. PubMed PMID: 23571632.
4: Cho YS, Nam KM, Park JH, Byun SH, Ryu JS, Kim HJ. Acute hyponatremia with seizure and mental change after oral sodium picosulfate/magnesium citrate bowel preparation. Ann Coloproctol. 2014 Dec;30(6):290-3. doi: 10.3393/ac.2014.30.6.290. Epub 2014 Dec 31. PubMed PMID: 25580417; PubMed Central PMCID: PMC4286777.
5: Song KH, Suh WS, Jeong JS, Kim DS, Kim SW, Kwak DM, Hwang JS, Kim HJ, Park MW, Shim MC, Koo JI, Kim JH, Shon DH. Effectiveness of Sodium Picosulfate/Magnesium Citrate (PICO) for Colonoscopy Preparation. Ann Coloproctol. 2014 Oct;30(5):222-7. doi: 10.3393/ac.2014.30.5.222. Epub 2014 Oct 28. PubMed PMID: 25360429; PubMed Central PMCID: PMC4213938.
6: Rex DK, DiPalma JA, McGowan J, Cleveland Mv. A comparison of oral sulfate solution with sodium picosulfate: magnesium citrate in split doses as bowel preparation for colonoscopy. Gastrointest Endosc. 2014 Dec;80(6):1113-23. doi: 10.1016/j.gie.2014.05.329. Epub 2014 Jul 12. PubMed PMID: 25028274.
7: Kim HG, Huh KC, Koo HS, Kim SE, Kim JO, Kim TI, Kim HS, Myung SJ, Park DI, Shin JE, Yang DH, Lee SH, Lee JS, Lee CK, Chang DK, Joo YE, Cha JM, Hong SP, Kim HJ. Sodium Picosulfate with Magnesium Citrate (SPMC) Plus Laxative Is a Good Alternative to Conventional Large Volume Polyethylene Glycol in Bowel Preparation: A Multicenter Randomized Single-Blinded Trial. Gut Liver. 2015 Jul;9(4):494-501. doi: 10.5009/gnl14010. PubMed PMID: 25287163; PubMed Central PMCID: PMC4477993.
8: Leitao K, Grimstad T, Bretthauer M, Holme Ø, Paulsen V, Karlsen L, Isaksen K, Cvancarova M, Aabakken L. Polyethylene glycol vs sodium picosulfate/magnesium citrate for colonoscopy preparation. Endosc Int Open. 2014 Dec;2(4):E230-4. doi: 10.1055/s-0034-1377520. Epub 2014 Oct 24. PubMed PMID: 26135098; PubMed Central PMCID: PMC4423298.
9: Hosoe N, Nakashita M, Imaeda H, Sujino T, Bessho R, Ichikawa R, Inoue N, Kanai T, Hibi T, Ogata H. Comparison of patient acceptance of sodium phosphate versus polyethylene glycol plus sodium picosulfate for colon cleansing in Japanese. J Gastroenterol Hepatol. 2012 Oct;27(10):1617-22. doi: 10.1111/j.1440-1746.2012.07190.x. PubMed PMID: 22646064.
10: Morgan D. Bowel preparation with sodium picosulfate was linked to hyponatremia compared with polyethylene glycol. Ann Intern Med. 2014 Jul 15;161(2):JC12. doi: 10.7326/0003-4819-161-2-201407150-02012. PubMed PMID: 25023266.
11: Ishikawa A, Sugiura K, Sato A, Muro Y, Akiyama M. Drug eruption due to sodium picosulfate. Eur J Dermatol. 2012 May-Jun;22(3):410-1. doi: 10.1684/ejd.2012.1679. PubMed PMID: 22407128.
12: Muñoz-Navas M, Calleja JL, Payeras G, Hervás AJ, Abreu LE, Orive V, Menchén PL, Bordas JM, Armengol JR, Carretero C, Beltrán VP, Alonso-Abreu I, Manteca R, Parra-Blanco A, Carballo F, Herrerías JM, Badiola C. A randomized trial to compare the efficacy and tolerability of sodium picosulfate-magnesium citrate solution vs. 4 L polyethylene glycol solution as a bowel preparation for colonoscopy. Int J Colorectal Dis. 2015 Oct;30(10):1407-16. doi: 10.1007/s00384-015-2307-6. Epub 2015 Jul 16. PubMed PMID: 26179377.
13: Manes G, Repici A, Hassan C; MAGIC-P study group. Randomized controlled trial comparing efficacy and acceptability of split- and standard-dose sodium picosulfate plus magnesium citrate for bowel cleansing prior to colonoscopy. Endoscopy. 2014 Aug;46(8):662-9. doi: 10.1055/s-0034-1365800. Epub 2014 Jul 14. PubMed PMID: 25019969.
14: de Moura DT, Guedes H, Tortoretto V, Arataque TP, de Moura EG, Román JP, Rodela GL, Artifon EL. [Comparison of colon-cleansing methods in preparation for colonoscopy-comparative of solutions of mannitol and sodium picosulfate]. Rev Gastroenterol Peru. 2016 Oct-Dec;36(4):293-297. Spanish. PubMed PMID: 28062864.
15: Suh JP, Choi YS, Lee SH. Education and Imaging. Gastroenterology: acute mucosal injury of esophagus and stomach induced by sodium picosulfate/magnesium citrate for bowel preparation. J Gastroenterol Hepatol. 2014 Aug;29(8):1571. doi: 10.1111/jgh.12633. PubMed PMID: 25073632.
16: Jeon SR, Kim HG, Lee JS, Kim JO, Lee TH, Cho JH, Kim YH, Cho JY, Lee JS. Randomized controlled trial of low-volume bowel preparation agents for colonic bowel preparation: 2-L polyethylene glycol with ascorbic acid versus sodium picosulfate with magnesium citrate. Int J Colorectal Dis. 2015 Feb;30(2):251-8. doi: 10.1007/s00384-014-2066-9. Epub 2014 Nov 20. PubMed PMID: 25410648.
17: Bertiger G, Jones E, Dahdal DN, Marshall DC, Joseph RE. Serum magnesium concentrations in patients receiving sodium picosulfate and magnesium citrate bowel preparation: an assessment of renal function and electrocardiographic conduction. Clin Exp Gastroenterol. 2015 Jul 28;8:215-24. doi: 10.2147/CEG.S79216. eCollection 2015. PubMed PMID: 26251626; PubMed Central PMCID: PMC4524271.
18: Bertiger G, Bugni J, Barocas M. A comparison of oral sulfate solution with sodium picosulfate and magnesium citrate in split doses as bowel preparation for colonoscopy. Gastrointest Endosc. 2015 Mar;81(3):778. doi: 10.1016/j.gie.2014.09.063. PubMed PMID: 25708773.
19: Mueller-Lissner S, Kamm MA, Wald A, Hinkel U, Koehler U, Richter E, Bubeck J. Multicenter, 4-week, double-blind, randomized, placebo-controlled trial of sodium picosulfate in patients with chronic constipation. Am J Gastroenterol. 2010 Apr;105(4):897-903. doi: 10.1038/ajg.2010.41. Epub 2010 Feb 23. PubMed PMID: 20179697.
20: Yang Y, Yu J, Lu Y, Xia Y, Zhong D, Chen X. High-sensitivity liquid chromatography-tandem mass spectrometry method for the simultaneous determination of sodium picosulfate and its three major metabolites in human plasma. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Feb 1;915-916:1-7. doi: 10.1016/j.jchromb.2012.12.007. Epub 2012 Dec 20. PubMed PMID: 23314398.

Explore Compound Types